

Application Notes and Protocols for In Vivo Studies with ZK159222

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ZK159222 is a potent synthetic antagonist of the Vitamin D Receptor (VDR), derived as a 25-carboxylic ester analogue of 1α ,25-dihydroxyvitamin D3 (1α ,25-(OH)2D3), the active form of Vitamin D.[1][2] While primarily an antagonist, it also exhibits some partial agonist characteristics.[1][3] Its primary mechanism involves preventing the ligand-induced interaction between the VDR and its coactivators, thereby inhibiting the transcription of target genes.[4] These application notes provide detailed protocols for the preparation and formulation of **ZK159222** for use in in vivo research settings.

Physicochemical Properties

Proper handling and storage are critical for maintaining the stability and activity of **ZK159222**. Below is a summary of its key properties.

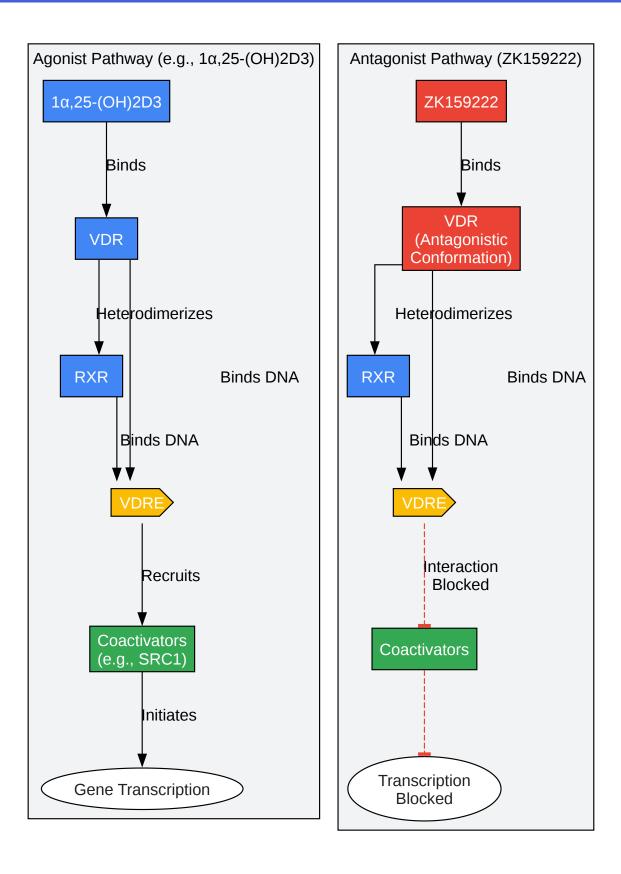


Property	Value	Citations	
Molecular Formula	C32H48O5	[2][3][5]	
Molecular Weight	512.72 g/mol	[2][3][5]	
CAS Number	156965-15-0	[1][3]	
Appearance	White to off-white solid	[1][6]	
Storage (Solid)	4°C, protect from light, stored under nitrogen	[1][3]	
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month. Protect from light.	[1][7]	

Mechanism of Action: VDR Antagonism

ZK159222 functions by binding to the VDR and stabilizing it in a conformation that prevents the recruitment of essential coactivator proteins, such as those in the p160 family (e.g., SRC1, SRC2, SCR3).[4][5][8] In the canonical pathway, the binding of an agonist like 1α ,25-(OH)2D3 causes a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on DNA and recruits coactivators to initiate gene transcription. **ZK159222** competitively binds to the VDR, but the resulting conformation is unable to effectively interact with these coactivators, thus blocking transcription.[4] The compound does show some weak agonistic activity, as it can still promote the formation of the VDR-RXR heterodimer on a VDRE, but this requires significantly higher concentrations than the natural hormone.[1][2][3]





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Figure 1. ZK159222 blocks VDR signaling by preventing coactivator recruitment.



Solubility Data

ZK159222 is a hydrophobic molecule with limited solubility in aqueous solutions. The use of organic solvents and/or vehicle formulations is necessary for both in vitro and in vivo applications.

Solvent/Vehicle	Solubility	Notes	Citations
DMSO	100 mg/mL (195.04 mM)	Requires sonication. Use freshly opened DMSO as it is hygroscopic.	[1][3]
Chloroform	Slightly soluble	-	[5]
Methanol	Slightly soluble	-	[5]
In Vivo Formulation 1	≥ 2.5 mg/mL (4.88 mM)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	[1][3]
In Vivo Formulation 2	≥ 2.5 mg/mL (4.88 mM)	10% DMSO, 90% Corn Oil	[1][3]

Protocols for In Vivo Formulation

The following protocols describe the preparation of **ZK159222** for administration in animal studies. It is recommended to prepare solutions fresh daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: Aqueous-Based Vehicle

This formulation is suitable for routes of administration where an aqueous-based vehicle is preferred (e.g., intravenous, intraperitoneal, subcutaneous).

Materials:

ZK159222 powder



- DMSO (Dimethyl sulfoxide), sterile
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of ZK159222 in DMSO. For example, dissolve ZK159222 in DMSO to a concentration of 25 mg/mL.
- Add solvents sequentially. The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- For a 1 mL final volume:
 - Start with 400 μL of PEG300 in a sterile tube.
 - Add 100 μL of the 25 mg/mL ZK159222 stock solution in DMSO. Mix thoroughly until the solution is clear.
 - Add 50 μL of Tween-80. Mix thoroughly.
 - \circ Add 450 μ L of sterile saline to reach the final volume of 1 mL. Mix until a clear solution is obtained.[1]
- The final concentration of **ZK159222** in this example is 2.5 mg/mL. Adjust the initial stock concentration as needed for the desired final dose.

Protocol 2: Oil-Based Vehicle

This formulation is typically used for subcutaneous or intramuscular administration, which can allow for slower release of the compound.

Materials:



- ZK159222 powder
- DMSO, sterile
- · Corn Oil, sterile

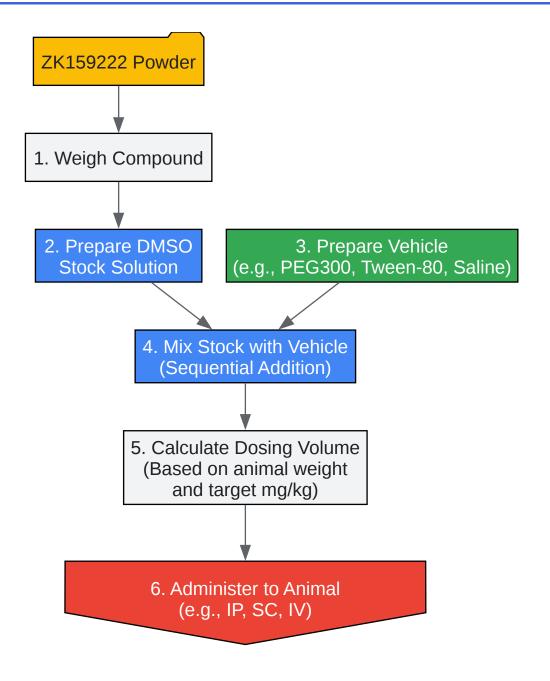
Procedure:

- Prepare a stock solution of ZK159222 in DMSO. For example, dissolve ZK159222 in DMSO to a concentration of 25 mg/mL.
- Add solvents sequentially. The final composition should be 10% DMSO and 90% Corn Oil.[1]
 [3]
- For a 1 mL final volume:
 - Start with 900 μL of sterile corn oil in a sterile tube.
 - Add 100 μL of the 25 mg/mL ZK159222 stock solution in DMSO.
 - Vortex or mix thoroughly until the solution is clear and homogenous.
- The final concentration of **ZK159222** in this example is 2.5 mg/mL.

General Experimental Workflow

The preparation of **ZK159222** for an in vivo experiment follows a logical sequence from weighing the compound to administering the final formulated dose to the animal.





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Figure 2. Standard workflow for preparing **ZK159222** for in vivo administration.

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